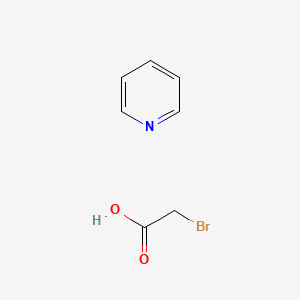
2-Bromoacetic acid;pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoacetic acid;pyridine is a compound formed by the combination of 2-Bromoacetic acid and pyridine. 2-Bromoacetic acid is a colorless solid with the chemical formula BrCH₂CO₂H, known for being a relatively strong alkylating agent . Pyridine is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromoacetic acid is typically prepared by the bromination of acetic acid. One common method involves the Hell–Volhard–Zelinsky reaction, where acetic acid is treated with bromine in the presence of a catalyst such as phosphorus tribromide . The reaction conditions usually involve elevated temperatures and pressures to facilitate the bromination process .
Industrial Production Methods
In industrial settings, 2-Bromoacetic acid can be produced by direct bromination of acetic acid at elevated temperatures and pressures, or with dry hydrogen chloride as a catalyst. Another method involves using red phosphorus as a catalyst, which results in the formation of bromoacetyl bromide .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromoacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with 2-Bromoacetic acid include nucleophiles such as amines and thiols. The reactions typically occur under mild to moderate conditions, often in the presence of a base to neutralize the generated acid .
Major Products Formed
The major products formed from reactions involving 2-Bromoacetic acid depend on the nucleophile used. For example, reaction with an amine can produce an amide, while reaction with a thiol can produce a thioether .
Aplicaciones Científicas De Investigación
2-Bromoacetic acid;pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Bromoacetic acid involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites on biological molecules, such as proteins and DNA. This alkylation can lead to the inhibition of enzyme activity or the modification of genetic material . In particular, it has been shown to inhibit pyruvate orthophosphate dikinase, an enzyme involved in photosynthesis in plants .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: The parent compound of 2-Bromoacetic acid, lacking the bromine atom.
Fluoroacetic acid: Similar to 2-Bromoacetic acid but with a fluorine atom instead of bromine.
Chloroacetic acid: Contains a chlorine atom instead of bromine.
Iodoacetic acid: Contains an iodine atom instead of bromine.
Uniqueness
2-Bromoacetic acid is unique among these compounds due to its relatively strong alkylating ability, which makes it particularly useful in organic synthesis and bioconjugation applications .
Propiedades
Número CAS |
10414-51-4 |
|---|---|
Fórmula molecular |
C7H8BrNO2 |
Peso molecular |
218.05 g/mol |
Nombre IUPAC |
2-bromoacetic acid;pyridine |
InChI |
InChI=1S/C5H5N.C2H3BrO2/c1-2-4-6-5-3-1;3-1-2(4)5/h1-5H;1H2,(H,4,5) |
Clave InChI |
CLULMMDKGZLJPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC=C1.C(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


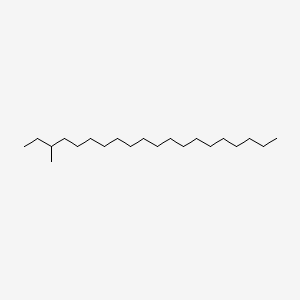
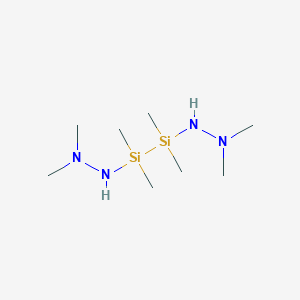

![2,4,6,8,9-Pentaazabicyclo[3.3.1]nona-2,7-diene](/img/structure/B14722979.png)

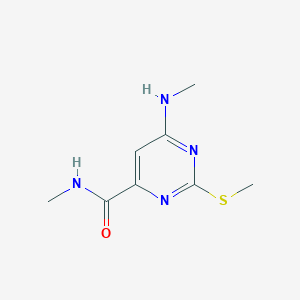
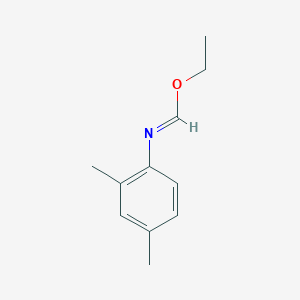
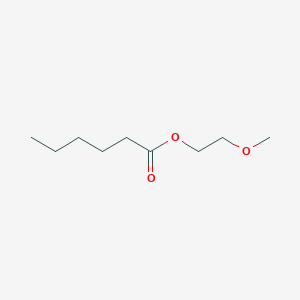
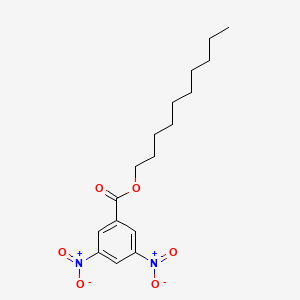

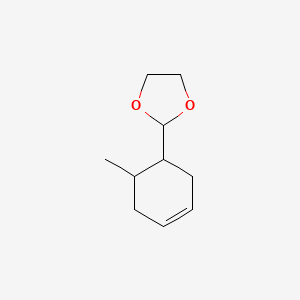
![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)
![ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate](/img/structure/B14723054.png)

